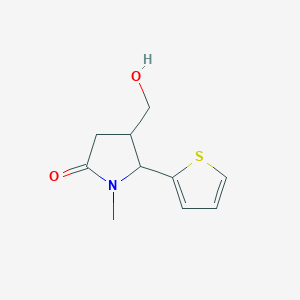

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-1-methyl-5-thiophen-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-11-9(13)5-7(6-12)10(11)8-3-2-4-14-8/h2-4,7,10,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHQEAACQDKXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a suitable amine and aldehyde can lead to the formation of the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The thiophen-2-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one serves as a versatile building block in synthetic chemistry. Its unique substitution pattern allows it to be utilized in the synthesis of more complex molecules, facilitating the development of novel compounds with tailored properties.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical processes.

Pharmacology

Research indicates that this compound may exhibit pharmacological properties, including:

- Neurological Disorders: Interaction with serotonin and dopamine receptors suggests potential antipsychotic effects, similar to other compounds studied for mood regulation.

- Cardiovascular Health: Modulation of cGMP levels indicates potential benefits in treating pulmonary arterial hypertension and erectile dysfunction.

- Cancer Therapy: Preliminary studies suggest anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Case Study 1: Neuropharmacological Effects

A study on related pyrrolidinone derivatives demonstrated significant binding affinity to serotonin receptors, leading to enhanced mood regulation in animal models. This suggests that this compound may share similar neuropharmacological effects .

Case Study 2: Anticancer Activity

In vitro studies have shown that structurally similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. Future research is needed to confirm whether this compound exhibits comparable anticancer effects .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

Substituted Pyrrolidin-2-one Antioxidants

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Structure: Features a 5-chloro-2-hydroxyphenyl group and a 1,3,4-oxadiazole ring at positions 1 and 4, respectively. Bioactivity: Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .

1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

- Structure : Contains a 1,2,4-triazole ring at position 4.

- Bioactivity : Shows 1.35× higher antioxidant activity than vitamin C and an optical density of 1.149 in reducing power assays .

- Comparison : The triazole substituent likely improves redox properties compared to the hydroxymethyl group in the target compound.

Thiophene-Containing Pyrrolidinone Derivatives

- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Structure: A pyrrol-3-one core with 4-chlorophenyl, methyl, phenyl, and thiophen-2-yl groups. Synthesis: Synthesized via palladium/copper-catalyzed cross-coupling and cyclization of aminoacetylenic ketones .

Modified Pyrrolidin-2-one Derivatives

- (S)-5-((Trityloxymethyl)Pyrrolidin-2-One

Functional and Bioactivity Comparisons

Thiophene Role in Heterocyclic Systems

- Thiophene is a common moiety in bioactive compounds due to its electron-rich aromatic system. In the target compound and 1-(4-chlorophenyl)-pyrrol-3-one, it likely enhances π-π stacking interactions. However, its placement on a saturated lactam (target) versus an unsaturated lactam () alters electronic properties .

Biological Activity

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one (CAS No. 1333524-90-5) is a heterocyclic compound characterized by a pyrrolidinone ring with specific substitutions. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2S |

| Molecular Weight | 211.28 g/mol |

| Canonical SMILES | CN1C(C(CC1=O)CO)C2=CC=CS2 |

| Density | 1.253 ± 0.06 g/cm³ |

The compound features a hydroxymethyl group, a methyl group, and a thiophen-2-yl group, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and influence metabolic pathways through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic regulation.

- Receptor Interaction : It can bind to receptors, potentially influencing neurotransmitter systems and signaling pathways.

Pharmacological Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Neurological Disorders : Its interaction with serotonin and dopamine receptors suggests potential antipsychotic properties, similar to other compounds studied for their effects on mood and cognition .

- Cardiovascular Health : The modulation of cGMP levels through phosphodiesterase inhibition could indicate benefits in treating conditions like pulmonary arterial hypertension (PAH) and erectile dysfunction (ED) .

- Cancer Therapy : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Case Study 1: Neuropharmacological Effects

A study exploring the effects of related compounds on serotonin receptors found that similar pyrrolidinone derivatives exhibited significant binding affinity, leading to enhanced mood regulation in animal models. This suggests that this compound may share these neuropharmacological effects.

Case Study 2: Anticancer Activity

In vitro studies have shown that compounds with a similar structure can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. Future studies are warranted to confirm whether this compound exhibits comparable effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of thiophene derivatives with suitable amines and aldehydes. The optimization of these synthetic routes has been crucial for enhancing yield and purity.

Comparative Analysis

When compared to similar compounds, such as 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, the unique substitution pattern of this compound imparts distinct chemical properties that could lead to varied biological activities .

Q & A

Q. What are the recommended synthetic routes for 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalized pyrrolidinone precursors. For example, thiophene derivatives can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. Catalysts like p-toluenesulfonic acid (p-TSA) have been effective in analogous lactam formations . Optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents to improve yields (>70%) and minimize side products. Reaction progress should be monitored via TLC or HPLC .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., hydroxymethyl at C4, thiophene at C5) and mass spectrometry (HRMS or ESI-MS) to confirm molecular weight. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) is recommended, as demonstrated for structurally related pyrrolidinones (R-factor ≤0.05) . Assign peaks cautiously, as thiophene protons may exhibit splitting patterns due to ring anisotropy .

Q. What solvent systems are optimal for solubility and stability studies?

The compound’s hydroxymethyl and thiophene groups suggest moderate polarity. Solubility screening in DMSO, methanol, or acetonitrile is advised. For stability, avoid strong acids/bases to prevent lactam ring hydrolysis. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended for long-term preservation .

Q. What safety precautions are critical during handling?

While specific toxicity data for this compound is limited, structurally similar pyrrolidinones exhibit acute oral/dermal toxicity (Category 4, H302/H312). Use PPE (gloves, goggles), fume hoods, and emergency protocols for spills. Refer to SDS guidelines for related compounds, such as (S)-5-(Trityloxymethyl)-2-pyrrolidinone, which mandates inhalation precautions and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NOE correlations or mass fragments)?

Contradictions may arise from dynamic rotational isomerism or impurities. Use 2D NMR (COSY, HSQC, HMBC) to clarify through-space interactions and assign stereochemistry. For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation (CID) to trace fragmentation pathways. Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .

Q. What computational strategies predict the compound’s physicochemical and pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to assess binding affinity to biological targets (e.g., enzymes with pyrrolidinone-binding pockets). ADMET prediction tools (SwissADME) can estimate logP (~2.1), aqueous solubility (–3.2 log mol/L), and CYP450 interactions. DFT-based polar surface area (PSA) calculations (~70 Ų) may suggest moderate blood-brain barrier permeability .

Q. How can synthetic yields be improved for scale-up without compromising purity?

Implement flow chemistry to enhance reaction control and heat transfer. For example, continuous-flow reactors reduce side reactions in multi-step syntheses. Alternatively, use immobilized catalysts (e.g., polymer-supported p-TSA) for easier recovery and reuse. Purification via preparative HPLC with C18 columns can achieve >95% purity .

Q. What methodologies validate the compound’s bioactivity in enzymatic or cellular assays?

Design dose-response curves (0.1–100 µM) in target-specific assays (e.g., kinase inhibition). Use surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) or fluorescence polarization for competitive binding studies. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure statistical significance .

Q. How can enantiomeric purity be assessed if chirality is introduced during synthesis?

Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity. For asymmetric syntheses, evaluate catalytic systems (e.g., BINOL-derived ligands) to enhance enantiomeric excess (ee >90%) .

Q. What analytical techniques detect degradation products under stressed conditions?

Perform forced degradation studies (acid/base, oxidative, thermal) and analyze via LC-MS/MS . For example, oxidative degradation (H₂O₂, 40°C) may cleave the thiophene ring, producing sulfoxide derivatives. Quantify degradation using peak area normalization in chromatograms .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

Table 2. Optimized Reaction Conditions for Thiophene Incorporation

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiophene-2-boronic acid, Pd(PPh₃)₄ | DMF/H₂O (3:1), 90°C, 12h | 68% |

| 2 | NaBH₄ (hydroxymethylation) | MeOH, 0°C → RT, 2h | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.